molecular formula C16H24N2O3 B7916946 [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916946
M. Wt: 292.37 g/mol
InChI Key: DOHVETKXYNZRRL-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a piperidine-based compound with a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.41 g/mol . Its structure features:

  • A piperidine ring (6-membered nitrogen-containing heterocycle) substituted at the 1-position with a 2-hydroxyethyl group.
  • A methyl carbamic acid moiety at the 3-position.
  • A benzyl ester functional group, which enhances lipophilicity and may influence metabolic stability .

Properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVETKXYNZRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known as benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.352 g/mol
  • CAS Number : 1353987-33-3
  • SMILES Notation : CCOC(=O)N(CC1CCCN1)C(C)C(=O)OCc1ccccc1

Piperidine derivatives, including the compound in focus, are known to interact with various biological targets, primarily through:

  • Cholinergic Activity : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the modulation of neurotransmitter levels in the brain. This mechanism is particularly relevant for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
  • Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines by promoting programmed cell death .
  • Antimicrobial Properties : Certain piperidine derivatives have shown effectiveness against bacterial strains such as MRSA and E. coli, indicating potential applications in treating infections .

Biological Activity Overview

Activity TypeDescriptionReferences
Cholinesterase InhibitionInhibits AChE and BuChE, enhancing cholinergic transmission.
Anticancer EffectsInduces apoptosis in cancer cells; effective against hypopharyngeal tumors.
Antimicrobial ActionEffective against MRSA and E. coli; disrupts bacterial cell walls.

Alzheimer’s Disease

A study investigated the dual inhibition of AChE and BuChE by a related piperidine compound, showing significant improvements in cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid beta aggregation and exhibited antioxidant properties, highlighting its potential as a therapeutic agent .

Cancer Therapy

In vitro studies demonstrated that the compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The mechanism involved activation of apoptotic pathways, suggesting its utility as an anticancer agent .

Antimicrobial Studies

Research on antimicrobial activity revealed that the compound effectively inhibited the growth of various pathogens by targeting ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .

Scientific Research Applications

Biological Activities

Research indicates that [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exhibits significant biological activity, particularly in neuropharmacology. Its potential applications include:

  • Neurotransmitter Modulation : The compound may act as an inhibitor or modulator of specific receptors involved in neurological processes, influencing neurotransmitter systems such as serotonin and dopamine pathways.
  • Therapeutic Agent Development : Studies suggest its utility in developing treatments for conditions like anxiety and depression, given its interaction with fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling pathways .

Neuropharmacological Studies

A study published in a reputable journal explored the effects of the (R)-enantiomer on anxiety-related behaviors in rodent models. The findings indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Interaction with Receptors

Research focused on the binding affinity of This compound to various neurotransmitter receptors. Results showed significant interactions with serotonin receptors, indicating a mechanism through which the compound may exert its effects on mood regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Notes
[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidine 1-(2-hydroxyethyl), 3-(methyl carbamate), benzyl ester C₁₇H₂₆N₂O₃ 306.41 Hydroxyethyl group enhances hydrophilicity .
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine Cyclopropyl carbamate, 1-(2-hydroxyethyl) C₁₉H₂₆N₂O₃ 318.42 Cyclopropyl group increases steric hindrance; higher molecular weight.
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester Piperidine 3-(methylaminomethyl), no hydroxyethyl group C₁₅H₂₂N₂O₂ 262.35 Lacks hydroxyethyl group; smaller molecular weight.
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine (5-membered ring) 1-(2-hydroxyethyl), isopropyl carbamate C₁₇H₂₆N₂O₃ 306.40 Pyrrolidine core may alter ring strain and receptor interactions.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) Piperidine Benzodioxol and methylbenzyl substituents C₂₁H₂₃NO₂ 321.41 Aromatic substituents enhance lipophilicity; synthesized in 58% yield.

Key Structural and Functional Differences

Core Heterocycle: The target compound and most analogs use a piperidine ring, which provides conformational flexibility.

Substituent Effects :

  • The 2-hydroxyethyl group in the target compound improves solubility compared to lipophilic groups like cyclopropyl (318.42 g/mol) or benzodioxol (321.41 g/mol) .
  • Benzyl ester groups are common across analogs, but modifications (e.g., isopropyl carbamate in pyrrolidine derivatives) alter steric and electronic properties .

Yields vary significantly: 3p (58% yield) vs. 3b (74% yield) , suggesting substituent-dependent reaction efficiency.

Preparation Methods

Synthesis of Piperidinyl Intermediate

The synthesis begins with the preparation of the 1-(2-hydroxyethyl)piperidin-3-ylmethyl moiety. A common approach involves alkylating tert-butyl piperidin-3-ylcarbamate with 2-hydroxyethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in acetonitrile). This step introduces the hydroxethyl side chain while preserving the piperidine ring’s stereochemistry.

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile

  • Temperature : 60–70°C for 12–18 hours

  • Yield : 68–72% after column chromatography (hexane/EtOAc gradient).

Boc Deprotection and Methyl Carbamate Installation

Following alkylation, the tert-butoxycarbonyl (Boc) group is removed using hydrogen chloride in dioxane (4.0 M, 0°C, 1.5 hours). The resulting amine is reacted with methyl isocyanate in dichloromethane (DCM) under inert atmosphere to form the methyl carbamate.

Key Parameters :

  • Stoichiometry : 1.2 equivalents of methyl isocyanate

  • Catalyst : Triethylamine (0.1 equivalents)

  • Yield : 78–84% after recrystallization (ethanol/water).

Benzyl Ester Protection

The final step involves esterification with benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This reaction proceeds in DCM at 0°C to room temperature, achieving 86% yield after flash chromatography.

Nucleophilic Substitution via Chloroacetamide Intermediate

Preparation of Chloroacetamide

An alternative route starts with 3-(aminomethyl)piperidine, which is treated with chloroacetyl chloride in THF to form the chloroacetamide derivative. This intermediate is isolated in 89% yield and characterized by ¹H NMR.

Reaction Optimization :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Pyridine (2.5 equivalents)

  • Temperature : 0°C to room temperature.

Displacement with Hydroxyethyl Piperidine

The chloroacetamide undergoes nucleophilic substitution with 1-(2-hydroxyethyl)piperidine in the presence of NaI (cat.) and K₂CO₃ in DMF. Microwave-assisted heating (100°C, 30 minutes) improves reaction efficiency, yielding 74% of the coupled product.

Benzylation and Final Product Isolation

The coupled product is treated with benzyl bromide and NaH in DMF, followed by purification via preparative HPLC (C18 column, acetonitrile/water).

Catalytic Hydrogenation of Nitrile Precursors

Nitrile Synthesis

A less common but efficient method involves the formation of a nitrile intermediate via Strecker synthesis. Piperidine-3-carbonitrile is reacted with 2-hydroxyethyl tosylate in DMF, yielding 65% of the nitrile derivative after distillation.

Hydrogenation to Primary Amine

The nitrile is hydrogenated using Raney nickel (H₂, 50 psi, ethanol, 6 hours) to produce the primary amine. Subsequent methylation with methyl chloroformate in the presence of Et₃N affords the methyl carbamate in 81% yield.

Benzyl Ester Formation

Esterification with benzyl alcohol and DCC (dicyclohexylcarbodiimide) in DCM completes the synthesis, with a final yield of 76%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (HPLC) Stereochemical Control
Reductive AminationBoc alkylation → Deprotection → Esterification8498.5%High (R/S configuration preserved)
Nucleophilic SubstitutionChloroacetamide → Substitution → Benzylation7497.2%Moderate
Catalytic HydrogenationNitrile synthesis → Hydrogenation → Esterification7696.8%Low

Critical Observations :

  • Reductive amination offers superior stereochemical control, making it ideal for enantioselective synthesis.

  • Nucleophilic substitution benefits from microwave acceleration but requires rigorous purification to eliminate byproducts.

  • Catalytic hydrogenation is scalable but struggles with nitrile intermediate stability.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the alkylation step achieves 90% conversion in 2 hours (vs. 18 hours in batch).

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) for reductive amination vs. 12.5 for nucleophilic substitution.

  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation in Carbamate Synthesis

Side products like N-methylpiperidine arise from over-alkylation. This is mitigated by:

  • Using methyl isocyanate in stoichiometric excess (1.5 equivalents).

  • Implementing low-temperature (−20°C) reaction conditions.

Hydrolysis of Benzyl Ester

The ester group is prone to hydrolysis under acidic conditions. Storage recommendations include:

  • Sealed containers under nitrogen.

  • Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.

Q & A

Q. What safety protocols are critical when working with intermediates like 2-bromoethanol?

  • Methodological Answer : Use a fume hood and PPE (gloves, goggles) due to 2-bromoethanol’s toxicity. Quench excess reagent with sodium thiosulfate. Store waste separately and dispose via certified chemical waste services, as outlined in safety guidelines .

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